molecular formula C14H22O B1583072 2,6-Di-sec-butylphenol CAS No. 5510-99-6

2,6-Di-sec-butylphenol

Cat. No. B1583072
CAS RN: 5510-99-6
M. Wt: 206.32 g/mol
InChI Key: FHTGJZOULSYEOB-UHFFFAOYSA-N
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Description

2,6-Di-sec-butylphenol is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .


Synthesis Analysis

2,6-Di-sec-butylphenol is synthesized industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . In a recent study, a heterogeneous antioxidant, PS-2, 6-DTBP, was synthesized from chloromethylated polystyrene (CMPS) with 2, 6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .


Molecular Structure Analysis

The molecular structure of a van der Waals-bonded complex involving 2,6-di-tert-butylphenol and a single argon atom has been determined through rotational spectroscopy . The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .


Chemical Reactions Analysis

The antioxidative property of PS-2, 6-DTBP was extensively evaluated by the scavenging activity of superoxide and 2, 2-diphenyl-1-picrylhydrazyl radical (DPPH·) in inhibiting oxidation of benzaldehyde . The results indicated that 2,6-di-tert-butylphenol loaded on PS-2, 6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .


Physical And Chemical Properties Analysis

2,6-Di-sec-butylphenol is a colorless or light yellow solid. It is soluble in organic solvents but insoluble in water . Its molecular weight is 206.32 .

Scientific Research Applications

Antioxidant in Polymers

  • Scientific Field: Polymer Chemistry
  • Application Summary: 2,6-Di-tert-butylphenol is used as an antioxidant in the synthesis of polystyrene. It is loaded on PS-2, 6-DTBP (a type of polystyrene) and exhibits excellent capability in scavenging superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), effectively inhibiting the oxidation of benzaldehyde .
  • Methods of Application: The antioxidant, PS-2, 6-DTBP, is synthesized from chloromethylated polystyrene (CMPS) with 2, 6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction .
  • Results: The antioxidative property of PS-2, 6-DTBP was extensively evaluated. The results indicated that 2,6-di-tert-butylphenol loaded on PS-2, 6-DTBP had excellent capability in scavenging O2−· and DPPH·, and effectively inhibited the oxidation of benzaldehyde .

Antioxidant in Fuel, Oil, and Gasoline

  • Scientific Field: Petrochemical Industry
  • Application Summary: 2,6-Di-tert-butylphenol is used as an oxidation inhibitor and stabilizer in fuel, oil, and gasoline .
  • Methods of Application: The compound is added to these substances to prevent them from degrading and losing their chemical properties when exposed to light, heat, and oxygen .
  • Results: The use of 2,6-Di-tert-butylphenol helps maintain the chemical properties of these substances, enhancing their stability and longevity .

Rotational Spectroscopy

  • Scientific Field: Physical Chemistry
  • Application Summary: The molecular structure of a van der Waals-bonded complex involving 2,6-di-tert-butylphenol and a single argon atom has been determined through rotational spectroscopy .
  • Methods of Application: The experimentally derived structural parameters were compared to the outcomes of quantum chemical calculations that can accurately account for dispersive interactions in the cluster .
  • Results: The findings revealed a π-bound configuration for the complex, with the argon atom engaging the aromatic ring .

UV Stabilizers and Antioxidants for Hydrocarbon-based Products

  • Scientific Field: Petrochemical Industry
  • Application Summary: This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .
  • Methods of Application: The compound is added to these substances to prevent them from degrading and losing their chemical properties when exposed to light, heat, and oxygen .
  • Results: The use of 2,6-Di-tert-butylphenol helps maintain the chemical properties of these substances, enhancing their stability and longevity .

Synthesis of Coumarin and Benzofuran Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-sec-Butylphenol is a precursor to synthesize various coumarin and benzofuran derivatives that are used as lipid-lowering agents and potential bone anabolic agents .
  • Methods of Application: The compound is used in organic synthesis to produce these derivatives .
  • Results: The synthesized compounds have potential applications in medical treatments, specifically for lowering lipid levels and promoting bone growth .

Safety And Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2,6-di(butan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGJZOULSYEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044440
Record name 2,6-Di(butan-2-yl)phenol
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Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Di-sec-butylphenol

CAS RN

5510-99-6, 31291-60-8
Record name 2,6-Di-sec-butylphenol
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Record name 2,6-Di-sec-butylphenol
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Record name Phenol, 2,6-bis(1-methylpropyl)-
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Record name 2,6-Di(butan-2-yl)phenol
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Record name Di-sec-butylphenol, mixed isomers
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Record name Di-sec-butylphenol
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Record name 2,6-DI-SEC-BUTYLPHENOL
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Synthesis routes and methods I

Procedure details

R-(+)-1-Phenyl-ethyl)-carbamic acid (−) 2,6-di-sec-butylphenyl ester (1b) (4.1 g, 11.6 mmol) was dissolved in a 100 ml 1:1 mixture of dioxane: 1M NaOH aq. The reaction mixture was stirred at 70° C. for 15 min. Volatiles were removed at reduced pressure to a volume of ˜50-70 ml. The pH was adjusted to 3-4 with 1M HCl. The phenol was extracted with ether (3×50 ml), washed with 1 M HCl, brine and dried over anhydrous MgSO4. Evaporation yielded crude yellow oil (2.4 g, ˜100%). Vacuum distillation was performed (120-125° C./˜5 mm) (2.1 g, 89%). Optical rotation: α20D=−14.11° (c=2, pentane).
Name
carbamic acid (−) 2,6-di-sec-butylphenyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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Yield
100%

Synthesis routes and methods II

Procedure details

R-(+)-1-Phenyl-ethyl)-carbamic acid (+2,6-di-sec-butylphenyl ester (1b) (4.1 g, 11.6 mmol) was dissolved in a 100 ml 1:1 mixture of dioxane: 1M NaOH aq. The reaction mixture was stirred at 70° C. for 15 min. Volatiles were removed at reduced pressure to a volume of ˜50-70 ml. The pH was adjusted to 3-4 with 1M HCl. The phenol was extracted with ether (3×50 ml), washed with 1 M HCl, brine and dried over anhydrous MgSO4. Evaporation yielded crude yellow oil (2.4 g, ˜100%). Vacuum distillation was performed (120-125° C./-5 mm) (2.1 g, 89%). Optical rotation: α20D=−14.11° (c=2, pentane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-di-sec-butylphenyl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
J Hrivňák, M Livař, R Šplháček - Collection of Czechoslovak …, 1966 - cccc.uochb.cas.cz
Alkylation of phenol with butylene yields 2-sec. butylphenoI1, 2 which is usually accompanied by other alkylphenols or the corresponding phenyl-sec. butyl ethers. Analysis of this …
Number of citations: 1 cccc.uochb.cas.cz
MT Baker - Anesthesia & Analgesia, 2011 - journals.lww.com
BACKGROUND: Propofol is a general anesthetic having good anticonvulsant properties, but is limited in antiseizure use because of its potent anesthetic/sedative properties. It is …
Number of citations: 20 journals.lww.com
MP Leet - 2018 - scholarworks.smith.edu
GABAA receptors are the most abundant inhibitory receptors in the mammalian CNS, and are the primary targets for anesthetics. General anesthetics, such as propofol, act to positively …
Number of citations: 0 scholarworks.smith.edu
S Mao - 2018 - scholarworks.smith.edu
General anesthetics have become some of the most widely used therapeutic agents in medicine since they were first introduced into clinical practice. Ligand-gated ion channels are …
Number of citations: 0 scholarworks.smith.edu
MD Krasowski, A Jenkins, P Flood, AY Kung… - … of Pharmacology and …, 2001 - ASPET
A series of 27 analogs of the general anesthetic propofol (2,6-diisopropylphenol) were examined for general anesthetic activity in Xenopus laevis tadpoles and for the ability to produce …
Number of citations: 215 jpet.aspetjournals.org
J Ahrens, M Leuwer, J De La Roche, N Foadi… - Pharmacology, 2009 - karger.com
Modulation of inhibitory synaptic transmission within the central nervous system contributes considerably to the anaesthetic effects of propofol and its analogues in vivo. We have …
Number of citations: 22 karger.com
S Yagi, S El Tigani, M Ali, I Elkhidir… - International letters of …, 2013 - yadda.icm.edu.pl
The chemical constituents and insecticidal activity of the pods of Senna italica (Caesalpiniaceae, Fabaceae) were investigated. From the chloroform extract of pods, physcion, …
Number of citations: 22 yadda.icm.edu.pl
GR Tibbs, TJ Rowley, RL Sanford, KF Herold… - … of Pharmacology and …, 2013 - ASPET
Chronic pain after peripheral nerve injury is associated with afferent hyperexcitability and upregulation of hyperpolarization-activated, cyclic nucleotide-regulated (HCN)–mediated I H …
Number of citations: 71 jpet.aspetjournals.org
J Ahrens, G Haeseler, M Leuwer… - Anesthesia & …, 2004 - journals.lww.com
IMPLICATIONS: This in vitro study shows that, at the glycine receptor level, propofol does not differ from its nonanesthetic structural analog 2, 6 di-tert-butylphenol in its ability to …
Number of citations: 30 journals.lww.com
KE Russell, LGMC Vail, ME Woolston - European Polymer Journal, 1979 - Elsevier
Polyisobutenes and polystyrenes with phenol end-groups may be prepared by cationic polymerization of isobutene and styrene in the presence of the appropriate phenol. Suitable …
Number of citations: 10 www.sciencedirect.com

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